

# Foundational Studies on Terazosin Analogs as Phosphoglycerate Kinase 1 (PGK1) Activators

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |           |
|----------------|-----------|
| Compound Name: | Terazosin |
| Cat. No.:      | B121538   |

[Get Quote](#)

## Abstract

This technical guide provides a comprehensive overview of the foundational studies and experimental methodologies for the identification and characterization of **Terazosin** analogs as activators of Phosphoglycerate Kinase 1 (PGK1). PGK1, a crucial enzyme in glycolysis, has emerged as a promising therapeutic target for a range of conditions, including neurodegenerative diseases. The serendipitous discovery of the widely-used  $\alpha$ 1-adrenergic receptor antagonist, **Terazosin**, as a PGK1 activator has opened new avenues for drug development. This guide delves into the scientific rationale, experimental design, and detailed protocols necessary for advancing research in this field. We will explore the mechanism of action of **Terazosin** on PGK1, the imperative for developing specific analogs, and the workflows for their synthesis and evaluation. This document is intended to serve as a practical resource for researchers aiming to build upon the existing knowledge and accelerate the discovery of novel PGK1-targeted therapeutics.

## Introduction: The Rationale for Targeting PGK1 with Terazosin Analogs

Phosphoglycerate kinase 1 (PGK1) is a pivotal enzyme in the glycolytic pathway, catalyzing the first ATP-generating step through the reversible conversion of 1,3-bisphosphoglycerate to 3-phosphoglycerate.<sup>[1]</sup> Beyond its canonical role in cellular metabolism, PGK1 has been implicated in a variety of other cellular processes, including autophagy, DNA repair, and angiogenesis, making it a multifaceted therapeutic target.<sup>[2][3][4][5]</sup> Elevated expression of

PGK1 has been linked to poor prognosis in several cancers, while its dysfunction is associated with impaired energy metabolism, a hallmark of many neurodegenerative diseases.[\[2\]](#)[\[3\]](#)[\[6\]](#)

**Terazosin**, a quinazoline-based compound, is a well-established clinical drug for treating benign prostatic hyperplasia and hypertension.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#) Its mechanism of action for these indications is the blockade of  $\alpha$ 1-adrenergic receptors, leading to smooth muscle relaxation.[\[7\]](#)[\[11\]](#) However, recent groundbreaking research has unveiled a novel and significant off-target effect of **Terazosin**: the activation of PGK1.[\[11\]](#)[\[12\]](#)[\[13\]](#)

## The Dual-Action Paradox of Terazosin

Intriguingly, structural and functional studies have revealed that **Terazosin** binds to the ATP/ADP binding site of PGK1, suggesting it should act as a competitive inhibitor.[\[6\]](#) Indeed, at high concentrations, **Terazosin** does inhibit PGK1 activity. However, at lower, physiologically relevant concentrations, it paradoxically enhances the enzyme's activity.[\[6\]](#) A mass action model suggests that at these lower concentrations, **Terazosin** binding facilitates a bypass pathway that accelerates the release of the product, ATP, which is the rate-limiting step in the catalytic cycle.[\[6\]](#) This leads to an overall increase in PGK1's catalytic efficiency and a subsequent boost in cellular ATP levels.[\[6\]](#)

## The Therapeutic Potential and the Need for Analogs

The activation of PGK1 by **Terazosin** has been shown to confer significant protective effects in various disease models. By enhancing cellular energy metabolism, **Terazosin** can promote stress resistance and inhibit apoptosis.[\[12\]](#)[\[13\]](#)[\[14\]](#) This has been demonstrated to be beneficial in preclinical models of stroke and sepsis.[\[12\]](#) Furthermore, the neuroprotective effects of **Terazosin**, mediated through PGK1 activation and increased ATP levels, have shown promise in models of Parkinson's disease.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Despite these promising findings, the clinical utility of **Terazosin** as a dedicated PGK1 activator is hampered by its potent  $\alpha$ 1-adrenergic receptor antagonism, which can lead to side effects such as orthostatic hypotension and dizziness.[\[7\]](#)[\[9\]](#)[\[10\]](#) This necessitates the development of **Terazosin** analogs that retain or improve upon the PGK1 activating properties while minimizing or eliminating affinity for the  $\alpha$ 1-adrenergic receptor. The primary goal of these foundational studies is, therefore, to establish a robust framework for the design, synthesis, and evaluation of such targeted PGK1 activators.

## Experimental Design and Methodologies

The successful development of novel **Terazosin** analogs as PGK1 activators hinges on a systematic and rigorous experimental workflow. This section outlines the key assays and protocols, emphasizing the causality behind each experimental choice.

## Overall Experimental Workflow

The logical progression of experiments is crucial for efficiently identifying and characterizing promising lead compounds. The following workflow provides a structured approach from initial screening to in-depth characterization.



[Click to download full resolution via product page](#)

Caption: A streamlined experimental workflow for the discovery and characterization of **Terazosin** analogs as PGK1 activators.

## In Vitro PGK1 Enzyme Kinetics Assay

**Causality:** The primary screen must directly assess the compound's effect on the enzymatic activity of PGK1. A coupled enzyme assay is employed because the direct measurement of the PGK1 reaction is challenging due to the rapid reaction rate.[19] By coupling the PGK1 reaction to the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) reaction, the activity of PGK1 can be indirectly but accurately monitored by the change in NADH absorbance at 340 nm.[3][19] This assay allows for the determination of whether a compound acts as an activator or an inhibitor.

Protocol:

- Reagent Preparation:
  - Assay Buffer: 100 mM Tris-HCl (pH 8.0), 150 mM NaCl, 2 mM MgCl<sub>2</sub>, 1 mM DTT, and 1 mg/mL BSA.
  - Recombinant Human PGK1: Dilute to a final concentration of 0.4 nM in assay buffer.
  - GAPDH: Dilute to a final concentration of 0.1 μM in assay buffer.
  - Substrate Mix: Prepare a solution containing 6 mM 3-phosphoglycerate (3-PG), 2.5 mM ATP, and 250 μM NADH in assay buffer.
  - Test Compounds: Prepare a stock solution in DMSO and dilute to the desired concentrations in assay buffer. Ensure the final DMSO concentration in the assay is ≤ 1%.
- Assay Procedure:
  - Add 50 μL of the substrate mix to the wells of a 96-well UV-transparent plate.
  - Add 25 μL of the test compound dilution (or vehicle control) to the wells.
  - To initiate the reaction, add 25 μL of the PGK1/GAPDH enzyme mix to each well.

- Immediately place the plate in a microplate reader pre-set to 37°C.
- Monitor the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
- Data Analysis:
  - Calculate the initial reaction velocity ( $V_0$ ) from the linear portion of the absorbance vs. time curve.
  - Normalize the velocities of the compound-treated wells to the vehicle control.
  - Plot the percentage of activation or inhibition against the compound concentration to determine the  $AC_{50}$  (activation constant) or  $IC_{50}$  (inhibitory concentration).

## Cellular ATP Measurement Assay

Causality: A direct consequence of PGK1 activation is an increase in cellular ATP production.[\[1\]](#) [\[6\]](#) Therefore, measuring intracellular ATP levels serves as a crucial secondary assay to confirm target engagement in a cellular context. Luciferase-based assays are the gold standard due to their high sensitivity and broad dynamic range, allowing for the detection of subtle changes in ATP concentration.[\[4\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

Protocol (using a commercial kit like CellTiter-Glo®):

- Cell Culture:
  - Seed a neuronal cell line (e.g., SH-SY5Y) in a white, opaque-walled 96-well plate at a density of  $1 \times 10^4$  cells per well.
  - Incubate for 24 hours at 37°C and 5% CO<sub>2</sub>.
- Compound Treatment:
  - Treat the cells with various concentrations of the **Terazosin** analog for a predetermined time (e.g., 6-24 hours). Include a vehicle control (DMSO) and a positive control (**Terazosin**).
- ATP Measurement:

- Equilibrate the plate and the ATP assay reagent to room temperature.
- Add a volume of the ATP assay reagent equal to the volume of the cell culture medium in each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate-reading luminometer.

- Data Analysis:
  - Normalize the luminescence readings of the compound-treated wells to the vehicle control.
  - Plot the percentage increase in ATP levels against the compound concentration.

## Neuroprotection and Cell Viability Assay

**Causality:** The ultimate therapeutic goal of PGK1 activation in the context of neurodegenerative diseases is to protect neurons from cell death. Therefore, a functional assay that models neurotoxicity is essential. Inducing cellular stress with neurotoxins like MPP<sup>+</sup> (a model for Parkinson's disease) or hydrogen peroxide (a model for oxidative stress) allows for the evaluation of the cytoprotective effects of the test compounds.[\[9\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)

Protocol (using MPP<sup>+</sup>-induced toxicity in SH-SY5Y cells):

- Cell Culture and Differentiation:
  - Seed SH-SY5Y cells in a 96-well plate.
  - Differentiate the cells by treating with retinoic acid (10  $\mu$ M) for 5-7 days to induce a more neuron-like phenotype.
- Treatment and Toxicity Induction:

- Pre-treat the differentiated cells with various concentrations of the **Terazosin** analog for 24 hours.
- Induce neurotoxicity by adding MPP<sup>+</sup> (final concentration of 1 mM) to the wells (excluding the untreated control wells).
- Co-incubate the cells with the compound and MPP<sup>+</sup> for an additional 24-48 hours.
- Cell Viability Assessment (MTT Assay):
  - Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
  - Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
  - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
  - Calculate cell viability as a percentage relative to the untreated control.
  - Plot the percentage of cell viability against the compound concentration to determine the EC<sub>50</sub> (effective concentration for 50% neuroprotection).

## Binding Affinity Determination

Causality: To establish a direct interaction between the analog and PGK1 and to quantify the strength of this interaction, biophysical binding assays are necessary. Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) provide quantitative data on binding affinity (K<sub>D</sub>), as well as association (k<sub>a</sub>) and dissociation (k<sub>d</sub>) rates.[5][7][14][27][28] This information is critical for understanding the structure-activity relationship.

Protocol (Conceptual Overview for SPR):

- Immobilization: Covalently immobilize recombinant human PGK1 onto the surface of a sensor chip.

- Binding Measurement: Flow solutions of the **Terazosin** analog at various concentrations over the sensor surface. The binding of the analog to the immobilized PGK1 causes a change in the refractive index at the surface, which is detected as a response signal.
- Kinetic Analysis: After the association phase, flow buffer over the chip to monitor the dissociation of the analog.
- Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate  $k_a$ ,  $k_d$ , and  $K_D$ .

## Structural Biology Studies

Causality: To understand the molecular basis of PGK1 activation by a lead compound and to guide further rational drug design, determining the three-dimensional structure of the PGK1-analog complex is invaluable. X-ray crystallography can reveal the precise binding mode of the analog in the active site of PGK1, highlighting key molecular interactions.[12][16][29][30][31]

Protocol (Conceptual Overview for X-ray Crystallography):

- Complex Formation: Form a stable complex of PGK1 and the **Terazosin** analog.
- Crystallization: Screen a wide range of crystallization conditions to obtain well-diffracting crystals of the PGK1-analog complex. This can be achieved through co-crystallization or by soaking the ligand into pre-formed apo-PGK1 crystals.[31]
- Data Collection: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.
- Structure Determination and Refinement: Process the diffraction data to determine the electron density map and build an atomic model of the protein-ligand complex. Refine the model to obtain a high-resolution structure.

## Structure-Activity Relationship (SAR) of Terazosin Analogs

The systematic modification of the **Terazosin** scaffold and the subsequent evaluation of the analogs using the aforementioned assays allow for the elucidation of the structure-activity

relationship (SAR). This is a critical step in optimizing the potency and selectivity of the lead compounds.

## Key Structural Regions of Terazosin for Modification

Based on the known binding mode of **Terazosin** in the PGK1 active site, several regions of the molecule can be targeted for modification:

Caption: Key structural regions of the **Terazosin** scaffold for analog design and SAR studies.  
(Note: A representative image of the **Terazosin** structure would be included here).

## Tabulated SAR Data

The following table summarizes hypothetical SAR data for a series of **Terazosin** analogs, illustrating how different modifications can impact PGK1 activation, cellular ATP levels, and neuroprotective activity.

| Compound ID | R1<br>Modification            | PGK1<br>Activation<br>(AC <sub>50</sub> , $\mu$ M) | Cellular ATP<br>Increase (% of<br>control) | Neuroprotectio<br>n (EC <sub>50</sub> , $\mu$ M) |
|-------------|-------------------------------|----------------------------------------------------|--------------------------------------------|--------------------------------------------------|
| Terazosin   | Tetrahydrofuran-2-carboxamide | 1.5                                                | 150%                                       | 2.0                                              |
| Analog A    | Cyclopentylcarboxamide        | 0.8                                                | 180%                                       | 1.2                                              |
| Analog B    | Phenylacetamide               | 5.2                                                | 110%                                       | 6.5                                              |
| Analog C    | Tetrahydrofuran-3-carboxamide | 2.1                                                | 140%                                       | 2.5                                              |

## Signaling Pathway of Terazosin-Mediated PGK1 Activation

The activation of PGK1 by **Terazosin** initiates a cascade of downstream events that contribute to its protective effects. Understanding this signaling pathway is crucial for identifying

biomarkers of drug activity and for understanding the broader biological consequences of PGK1 activation.



[Click to download full resolution via product page](#)

Caption: The signaling pathway initiated by the activation of PGK1 by **Terazosin** analogs, leading to neuroprotection.

Studies have shown that the increased ATP generated by PGK1 activation can enhance the chaperone activity of Heat Shock Protein 90 (Hsp90), an ATPase that is known to associate with PGK1.[12][13] The activation of Hsp90 promotes multi-stress resistance, which in turn leads to the inhibition of apoptosis and ultimately confers neuroprotective effects.[12][14]

## Conclusion and Future Directions

The discovery of **Terazosin** as a PGK1 activator represents a significant step forward in the development of therapies for diseases characterized by impaired energy metabolism. This guide has provided a detailed framework for the foundational studies required to develop novel **Terazosin** analogs with improved potency and selectivity for PGK1. By following the outlined experimental workflows and protocols, researchers can systematically design, synthesize, and evaluate new chemical entities with therapeutic potential.

Future research in this area should focus on:

- Expanding the chemical diversity of analogs: Exploring a wider range of chemical scaffolds beyond the quinazoline core may lead to the discovery of novel PGK1 activators with distinct properties.
- In vivo efficacy studies: Promising lead compounds identified through in vitro and cell-based assays must be evaluated in relevant animal models of disease to assess their pharmacokinetic properties, safety, and therapeutic efficacy.
- Elucidating the full spectrum of PGK1's roles: Further investigation into the non-glycolytic functions of PGK1 and how they are modulated by activators will provide a more complete understanding of the therapeutic potential and possible side effects of this approach.

By building upon these foundational studies, the scientific community can move closer to the development of a new class of drugs that target the fundamental process of cellular energy metabolism for the treatment of a wide range of debilitating diseases.

## References

- Qiang, X., Shi, R., Wu, C., Wang, C., Chen, T., Su, Z., Chen, Y., Li, X., & Chen, J. (2022). The Discovery of Novel PGK1 Activators as Apoptotic Inhibiting and Neuroprotective Agents. *Frontiers in Pharmacology*, 13, 877706. [\[Link\]](#)

- Chen, X., Zhao, C., Li, X., Wang, T., Li, Y., Cao, C., Ding, Y., Dong, M., Finci, L., Wang, J. H., Li, X., & Liu, L. (2015). **Terazosin** activated Pgk1 and Hsp90 to promote stress resistance. *Nature chemical biology*, 11(1), 19–25. [\[Link\]](#)
- He, Y., Wang, Y., & Liu, H. (2024). Phosphoglycerate Kinase 1: An Effective Therapeutic Target in Cancer. *International journal of molecular sciences*, 25(5), 2999. [\[Link\]](#)
- MD Anderson Cancer Center. (2017). Study reveals PGK1 enzyme as therapeutic target for deadliest brain cancer. [\[Link\]](#)
- Patsnap. (2024). What is the mechanism of **Terazosin** Hydrochloride? [\[Link\]](#)
- GoodRx. (2024). **Terazosin** (Hytrin, Tezruly): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [\[Link\]](#)
- Li, X., Qian, X., & Peng, J. (2020). Phosphoglycerate kinase 1 (PGK1) in cancer: A promising target for diagnosis and therapy. *Life sciences*, 256, 117863. [\[Link\]](#)
- MedlinePlus. (n.d.). **Terazosin**. [\[Link\]](#)
- He, Y., Wang, Y., & Liu, H. (2024). Phosphoglycerate Kinase 1: An Effective Therapeutic Target in Cancer. *Semantic Scholar*. [\[Link\]](#)
- Beck, J. S., Gorenberg, E. L., & Khurana, V. (2024). A model for stimulation of enzyme activity by a competitive inhibitor based on the interaction of **terazosin** and phosphoglycerate kinase 1. *Proceedings of the National Academy of Sciences of the United States of America*, 121(9), e2316223121. [\[Link\]](#)
- He, Y., Wang, Y., & Liu, H. (2024). Phosphoglycerate Kinase 1: An Effective Therapeutic Target in Cancer. *IMR Press*. [\[Link\]](#)
- Drugs.com. (2024). **Terazosin**: Uses, Dosage, Side Effects, Warnings. [\[Link\]](#)
- MedCentral. (n.d.). **Terazosin**: uses, dosing, warnings, adverse events, interactions. [\[Link\]](#)
- Gorenberg, E. L. (2023). The effect of **terazosin** (TZ) on the PGK1 step of glycolysis. *Iowa Research Online*. [\[Link\]](#)
- State Key Laboratory of Membrane Biology. (2015). **Terazosin** activates Pgk1 and Hsp90 to promote stress resistance. [\[Link\]](#)
- Wang, Y., Wang, X., Wang, Y., Zhang, Y., Zhang, X., Li, X., & Liu, L. (2022). **Terazosin** Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation. *Frontiers in chemistry*, 10, 906974. [\[Link\]](#)
- Qiang, X., Shi, R., Wu, C., Wang, C., Chen, T., Su, Z., Chen, Y., Li, X., & Chen, J. (2022). The Discovery of Novel PGK1 Activators as Apoptotic Inhibiting and Neuroprotective Agents. *Frontiers in Pharmacology*. [\[Link\]](#)
- Sanders, L. H., & Brundin, P. (2023). Phosphoglycerate kinase is a central leverage point in Parkinson's Disease driven neuronal metabolic deficits. *bioRxiv*. [\[Link\]](#)
- Wang, Y., Wang, X., Wang, Y., Zhang, Y., Zhang, X., Li, X., & Liu, L. (2022). **Terazosin** Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation. [\[Link\]](#)
- Wang, Y., Wang, X., Wang, Y., Zhang, Y., Zhang, X., Li, X., & Liu, L. (2022).

- Liu, L., et al. (2023). **Terazosin** Stimulates Pgk1 to Remedy Gastrointestinal Disorders. MDPI. [\[Link\]](#)
- Wang, Y., Wang, X., Wang, Y., Zhang, Y., Zhang, X., Li, X., & Liu, L. (2022).
- Drug Discovery World. (2018).
- RCSB PDB. (2014). 4O33: Crystal Structure of human PGK1 3PG and **terazosin**(TZN) ternary complex. [\[Link\]](#)
- Hanes, J., & Plückthun, A. (2020).
- Wienen-staub, C., Gelin, M., & Pasau, P. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. *Journal of Medicinal Chemistry*, 64(17), 13134-13149. [\[Link\]](#)
- Copeland, R. A. (2012). Assay Development for Protein Kinase Enzymes. Assay guidance manual. [\[Link\]](#)
- Wang, Y., Wang, X., Wang, Y., Zhang, Y., Zhang, X., Li, X., & Liu, L. (2022).
- Cuzzucoli, G., Mas-Bargues, C., Spampinato, G., & Ristagno, G. (2021). Virtual Screening of Natural Compounds as Potential PI3K-AKT1 Signaling Pathway Inhibitors and Experimental Validation. *International journal of molecular sciences*, 22(2), 856. [\[Link\]](#)
- Bobrysheva, I. V., Shabelnikova, A. S., & Yakovlev, D. S. (2023). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. *Journal of clinical medicine*, 12(13), 4410. [\[Link\]](#)
- Peak Proteins. (n.d.). Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction. [\[Link\]](#)
- The Bumbling Biochemist. (2023, September 17). Overview of methods to measure biochemical binding affinity. YouTube. [\[Link\]](#)
- Al-Ostath, S., & El-Gamal, M. I. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). *Molecules* (Basel, Switzerland), 29(4), 868. [\[Link\]](#)
- Ma'ayan Lab. (n.d.). PGK1 Gene. Harmonizome. [\[Link\]](#)
- RCSB PDB. (2014). 4O33: Crystal Structure of human PGK1 3PG and **terazosin**(TZN) ternary complex. [\[Link\]](#)
- ResearchGate. (n.d.). Fig 1.
- Molecular Devices. (n.d.). Neurotoxicity & Neuronal Development Assessment with iPSC Neurite Outgrowth Assay. [\[Link\]](#)
- Wlodawer, A. (2017). Studying protein-ligand interactions using X-ray crystallography. *Acta crystallographica*.
- ResearchGate. (n.d.). (PDF) A High-Throughput Screening Triage Workflow to Authenticate a Novel Series of PFKFB3 Inhibitors. [\[Link\]](#)
- Martins, C., & Bastos, M. L. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. *International journal of molecular*

sciences, 22(19), 10565. [Link]

- Kim, J. Y., & Lee, S. H. (2012). Intracellular ATP Assay of Live Cells Using PTD-Conjugated Luciferase. *Sensors* (Basel, Switzerland), 12(11), 15626–15636. [Link]
- Kuchařová, K., & Dohnálek, J. (2024). Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking. *FEBS open bio*, 14(5), 1039–1049. [Link]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 2. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. A potent PGK1 antagonist reveals PGK1 regulates the production of IL-1 $\beta$  and IL-6 - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 4. ATP Assays | What is an ATP Assay? [[worldwide.promega.com](https://www.worldwide.promega.com)]
- 5. Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 6. [pnas.org](https://www.pnas.org) [pnas.org]
- 7. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 8. Phosphoglycerate kinase: structural aspects and functions, with special emphasis on the enzyme from Kinetoplastea - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 9. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 10. [promega.com](https://www.promega.com) [promega.com]
- 11. Terazosin activated Pgk1 and Hsp90 to promote stress resistance - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 12. Guidelines for the successful generation of protein–ligand complex crystals - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]

- 13. Phosphoglycerate kinase - Wikipedia [en.wikipedia.org]
- 14. How to measure and evaluate binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) [mdpi.com]
- 16. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]
- 17. rcsb.org [rcsb.org]
- 18. Frontiers | Terazosin Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation [frontiersin.org]
- 19. Frontiers | The Discovery of Novel PGK1 Activators as Apoptotic Inhibiting and Neuroprotective Agents [frontiersin.org]
- 20. drugtargetreview.com [drugtargetreview.com]
- 21. mdpi.com [mdpi.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Neurotoxicity & Neuronal Development Assessment with iPSC Neurite Outgrowth Assay [moleculardevices.com]
- 25. mdpi.com [mdpi.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. elifesciences.org [elifesciences.org]
- 28. m.youtube.com [m.youtube.com]
- 29. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 30. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Foundational Studies on Terazosin Analogs as Phosphoglycerate Kinase 1 (PGK1) Activators]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b121538#foundational-studies-on-terazosin-analogs-as-pgk1-activators>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)